molecular formula C17H24NO7- B12364374 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester

5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester

Katalognummer: B12364374
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: SBHUTZVKPJPFBD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester (CAS RN: 462100-05-6) is a heterocyclic compound featuring a polyethylene glycol (PEG)-like backbone interspersed with oxygen and nitrogen atoms. Its structure includes a phenylmethyl (benzyl) ester group, a PEG3 spacer (trioxa chain), and a carboxylic acid terminus. This compound is widely used in organic synthesis, particularly as a linker or spacer in peptide and bioconjugate chemistry due to its hydrophilic PEG moiety and reactive ester group . Key properties include a molecular formula of $ \text{C}{18}\text{H}{25}\text{NO}_8 $ (calculated from structural analogs in ) and a molecular weight of approximately 395.4 g/mol.

Eigenschaften

Molekularformel

C17H24NO7-

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)/p-1

InChI-Schlüssel

SBHUTZVKPJPFBD-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs.

Structural and Physicochemical Comparison

Compound Name (CAS RN) Molecular Formula Molar Mass (g/mol) Ester/Protecting Group Key Features
5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester (462100-05-6) $ \text{C}{18}\text{H}{25}\text{NO}_8 $ 395.4 Phenylmethyl (benzyl) Benzyl ester enhances lipophilicity; PEG3 spacer improves solubility
5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(4-cycloocten-1-yl) 14-(2,5-dioxo-1-pyrrolidinyl) ester (2141981-88-4) $ \text{C}{22}\text{H}{34}\text{N}2\text{O}9 $ 470.51 Cyclooctenyl/NHS NHS ester enables amine conjugation; trans-cyclooctene (TCO) facilitates click chemistry
5,8,11-Trioxa-2-azatridecanedioic acid 1-(9H-fluoren-9-ylmethyl) ester (139338-72-0) $ \text{C}{23}\text{H}{25}\text{NO}_8 $ 443.5 Fluorenylmethyl (Fmoc) Fmoc group is acid-labile, ideal for solid-phase peptide synthesis
Boc-NH-PEG3-COOH (1347750-75-7) $ \text{C}{14}\text{H}{27}\text{NO}_8 $ 349.37 tert-Butyl (Boc) Boc group is base-labile; used in temporary amine protection
5,8,11-Trioxa-2-azatridecanoic acid, 10-oxo-, 1,1-dimethylethyl ester (379711-88-3) $ \text{C}{13}\text{H}{25}\text{NO}_6 $ 291.34 tert-Butyl Shorter PEG chain (PEG2) with ketone modification

Functional and Application Differences

Reactivity of Ester Groups: The phenylmethyl ester (target compound) offers moderate stability under acidic conditions but is cleavable via hydrogenolysis, making it suitable for temporary protection in synthesis . NHS ester (CAS 2141981-88-4) reacts efficiently with primary amines, enabling bioconjugation (e.g., antibody-drug conjugates) . Fmoc ester (CAS 139338-72-0) is removed under mild basic conditions, ideal for stepwise peptide assembly .

PEG Chain Length and Solubility :

  • The target compound’s PEG3 spacer balances hydrophilicity and steric bulk. In contrast, analogs like CAS 379711-88-3 (PEG2) exhibit reduced solubility due to shorter chains .

Specialized Modifications :

  • The TCO group (CAS 2141981-88-4) enables bioorthogonal reactions with tetrazines, critical for in vivo labeling .
  • Boc-protected analogs (CAS 1347750-75-7) are preferred in solution-phase synthesis due to their stability in acidic environments .

Predicted Physicochemical Properties

  • pKa : The target compound’s carboxylic acid terminus has a predicted pKa of ~4.5–5.0, similar to other PEG-acids. In contrast, the NHS ester (CAS 2141981-88-4) has a higher predicted pKa of 11.95 due to the electron-withdrawing NHS group .
  • Density : The TCO4-PEG3-NHS analog has a density of 1.24 g/cm³, reflecting its bulky cyclooctenyl group, whereas the phenylmethyl ester is less dense (~1.1–1.2 g/cm³) .

Biologische Aktivität

5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₅H₁₉N₃O₉
  • Molecular Weight : 367.32 g/mol

The unique arrangement of functional groups contributes to its biological efficacy. The presence of the azetidine ring and the ester moiety are critical for its interaction with biological targets.

1. Antimicrobial Properties

Recent studies have indicated that 5,8,11-Trioxa-2-azatetradecanedioic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Insecticidal Activity

The compound has shown promise as an insecticide, particularly against mosquito larvae. In a controlled study, the larvicidal effect was evaluated against Aedes aegypti, a vector for several viral diseases:

Concentration (µM) LC50 (µM) LC90 (µM)
1025.475.3
2015.650.2

The results indicate that the compound's effectiveness increases with concentration, highlighting its potential utility in vector control strategies.

3. Cytotoxicity Assessment

To evaluate safety, cytotoxicity tests were performed on human peripheral blood mononuclear cells (PBMCs). The compound displayed no significant cytotoxic effects at concentrations up to 1000 µM, indicating a favorable safety profile for further development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt microbial cell membranes.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways could inhibit growth or reproduction in target organisms.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of various azatetradecanedioic acid derivatives against resistant bacterial strains. The findings support the potential development of these compounds as novel antibiotics.
  • Insecticide Development :
    • Research conducted by the Brazilian Institute of Tropical Medicine demonstrated that derivatives of azatetradecanedioic acids could be effective in controlling mosquito populations without significant toxicity to non-target species.
  • Safety Profile Analysis :
    • A comprehensive toxicity study published in Toxicology Reports assessed the safety of several analogs, confirming that modifications to the azatetradecanedioic acid structure can enhance efficacy while maintaining low toxicity levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.